

Application Notes and Protocols for In Vivo Allitinib Treatment

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Compound of Interest

Compound Name: Allitinib

Cat. No.: B1684445

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These application notes provide detailed information and protocols for the in vivo use of **Allitinib** (also known as AST-1306), a potent and irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2/HER2).

Introduction

Allitinib is an anilino-quinazoline compound that demonstrates significant anti-tumor activity by irreversibly binding to and inhibiting EGFR and ErbB2, as well as the drug-resistant EGFR T790M mutant.^[1] This covalent binding leads to the sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of **Allitinib** in various preclinical cancer models.

Quantitative Data Summary

The following tables summarize representative quantitative data for **Allitinib** from in vivo studies. Please note that specific results may vary depending on the experimental model, dosing regimen, and other study parameters.

Table 1: In Vivo Efficacy of **Allitinib** in Xenograft Models

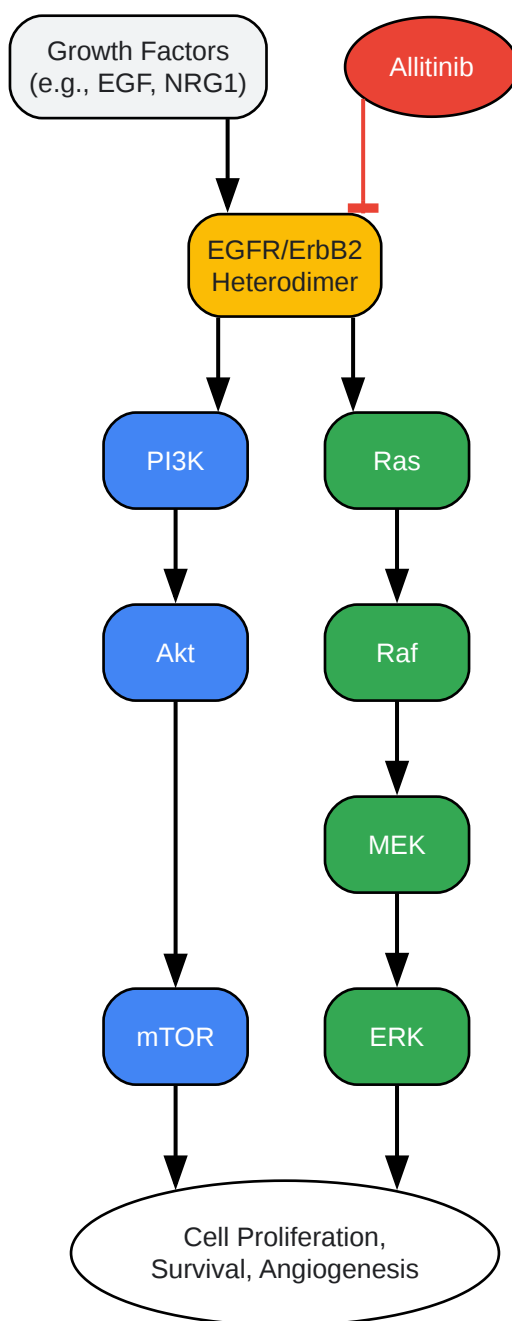
Animal Model	Cell Line	Treatment Group	Dosage (mg/kg, p.o., b.i.d.)	Treatment Duration (days)	Tumor Growth Inhibition (%)	Reference
Nude Mice	SK-OV-3 (Ovarian Cancer)	Vehicle	-	28	0	[2]
		Allitinib	25	28	Significant	
		Allitinib	50	28	Dramatic Suppression	
		Allitinib	100	28	Dramatic Suppression	
Nude Mice	Calu-3 (Lung Cancer)	Vehicle	-	28	0	[2]
		Allitinib	25	28	Significant	
		Allitinib	50	28	Dramatic Suppression	
		Allitinib	100	28	Dramatic Suppression	

Table 2: In Vivo Toxicity Profile of **Allitinib**

Animal Model	Treatment Group	Dosage (mg/kg, p.o., b.i.d.)	Treatment Duration (days)	Change in Body Weight	Other Observed Toxicities	Reference
Nude Mice	Vehicle	-	28	No significant change	None reported	[2]
Allitinib	25-100	28	No significant change	None reported	[2]	
FVB-2/Nneu Transgenic Mice	Vehicle	-	21	Not specified	Not specified	
Allitinib	50	21	Well-tolerated	None reported		

Signaling Pathway

Allitinib exerts its anti-tumor effects by irreversibly inhibiting the tyrosine kinase activity of EGFR and ErbB2. This blocks the activation of downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.



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Caption: **Allitinib** inhibits EGFR/ErbB2 signaling.

Experimental Protocols

Allitinib Formulation for Oral Gavage

Materials:

- **Allitinib** (AST-1306) powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **Allitinib** in DMSO (e.g., 20 mg/mL).
- To prepare the final formulation, mix the components in the following ratio:
 - 10% DMSO (from stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- For example, to prepare 1 mL of the final formulation, add 100 μ L of the 20 mg/mL **Allitinib** stock solution to 400 μ L of PEG300.
- Add 50 μ L of Tween-80 and mix thoroughly.
- Add 450 μ L of saline to bring the final volume to 1 mL.
- Vortex the solution until it is clear and homogenous. This formulation should be prepared fresh daily.

Human Tumor Xenograft Studies

Animal Models:

- Athymic nude mice (nu/nu), 6-8 weeks old.

Cell Lines:

- SK-OV-3: Human ovarian adenocarcinoma, overexpresses ErbB2.
- Calu-3: Human lung adenocarcinoma, overexpresses ErbB2.

Tumor Implantation Protocol:

- Culture SK-OV-3 or Calu-3 cells in appropriate media until they reach 80-90% confluency.
- Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel®.
- Subcutaneously inject 1×10^6 (for Calu-3) to 10×10^6 (for SK-OV-3) cells in a volume of 100-200 μ L into the right flank of each mouse.

Treatment Protocol:

- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach an average volume of 100-200 mm^3 , randomize the mice into treatment and control groups.
- Administer **Allitinib** (formulated as described in 4.1) or vehicle control via oral gavage twice daily (b.i.d.) at the desired dose (e.g., 25, 50, or 100 mg/kg).
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Continue treatment for the specified duration (e.g., 28 days).
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

FVB-2/Nneu Transgenic Mouse Model for Breast Cancer

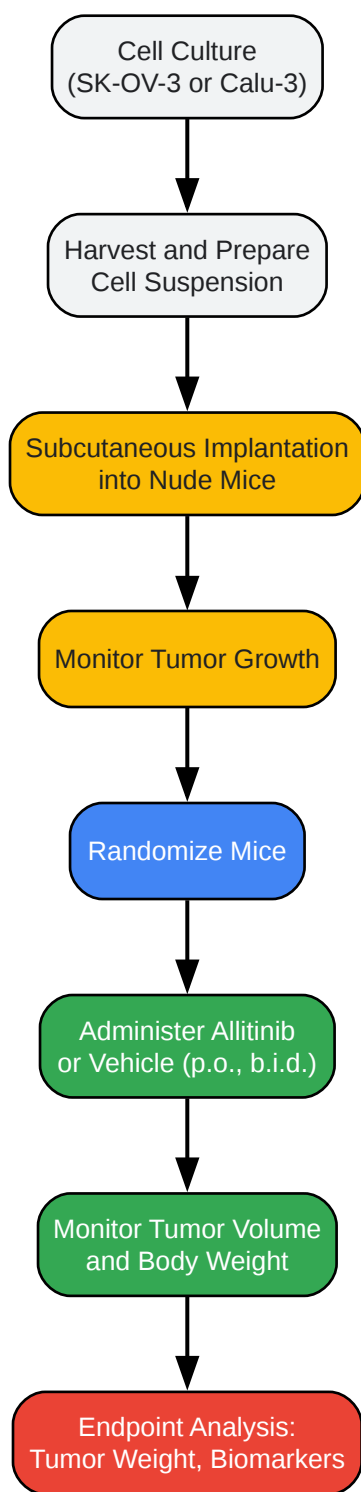
Animal Model:

- FVB/N-Tg(MMTVneu)202Mul/J (FVB-2/Nneu) transgenic mice, which spontaneously develop mammary tumors due to the expression of the rat neu (ErbB2) proto-oncogene.

Tumor Induction and Treatment Protocol:

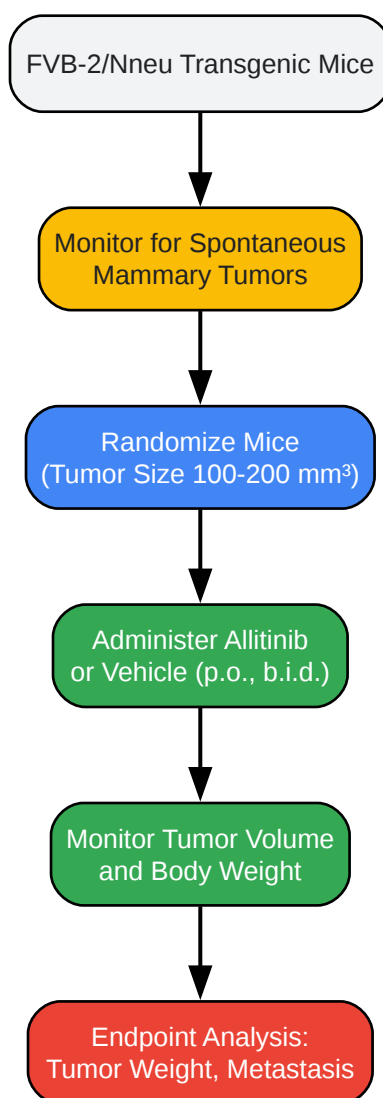
- Monitor female FVB-2/Nneu mice for the development of palpable mammary tumors, which typically occurs between 4-6 months of age.
- Once a tumor is detected and reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **Allitinib** (formulated as described in 4.1) or vehicle control via oral gavage twice daily (b.i.d.) at the desired dose.
- Monitor tumor growth and body weight as described for the xenograft models.
- Continue treatment for the specified duration (e.g., 21 days).
- At the end of the study, collect tumors and other tissues for further analysis.

Experimental Workflow Diagrams



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Caption: Workflow for **Allitinib** xenograft studies.



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Caption: Workflow for FVB-2/Nneu transgenic model.

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References

- 1. scribd.com [scribd.com]

- 2. Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
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